

An In-Depth Technical Guide to 6-fluoro-3-methyl-1H-indole

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Compound of Interest

Compound Name: *6-fluoro-3-methyl-1H-indole*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, neurotransmitters, and synthetic drugs. The strategic incorporation of fluorine into these privileged structures is a well-established strategy to modulate key pharmacological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2]

6-fluoro-3-methyl-1H-indole, a fluorinated derivative of the naturally occurring compound skatole (3-methylindole)[3], represents a valuable building block for the synthesis of novel therapeutic agents. Its unique electronic properties make it a compound of significant interest for researchers in drug discovery and development. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and potential applications.

Core Properties and Identification

6-fluoro-3-methyl-1H-indole is a white solid at room temperature.[4] The introduction of a fluorine atom at the 6-position of the indole ring significantly influences the molecule's electronic distribution without drastically increasing its steric bulk, a feature highly desirable in drug design.

Property	Value	Reference(s)
CAS Number	1011484-23-3	[5]
Molecular Formula	C ₉ H ₈ FN	[5]
Molecular Weight	149.17 g/mol	[6]
Appearance	White Solid	[4]
Melting Point	100-101 °C	[4]
Purity	Commercially available at ≥97% purity	
Storage	Store sealed in a dry place at room temperature	
InChI Key	BKFGKRQBSCLQNL- UHFFFAOYSA-N	[5]

Synthesis of 6-fluoro-3-methyl-1H-indole

The most direct and widely applicable method for the synthesis of 2,3-disubstituted indoles is the Fischer indole synthesis.^{[7][8]} This classic reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine with a ketone or aldehyde.^[8] For the synthesis of **6-fluoro-3-methyl-1H-indole**, the logical precursors are 4-fluorophenylhydrazine and acetone (propan-2-one).

The causality behind this choice lies in the mechanism of the Fischer synthesis. The reaction proceeds through a-sigmatropic rearrangement of the protonated enehydrazine tautomer.^[8] The use of acetone as the carbonyl component directly installs the required methyl group at the 3-position of the resulting indole ring. The 4-fluorophenylhydrazine ensures that the fluorine atom is positioned at the 6-position of the final indole product.

Experimental Protocol: Fischer Indole Synthesis

This protocol is a generalized procedure and may require optimization for scale and specific laboratory conditions.

Step 1: Formation of 4-fluorophenylhydrazone of Acetone

- Dissolve 4-fluorophenylhydrazine hydrochloride (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
- Add acetone (1.1 equivalents) to the solution.
- Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
- The hydrazone can be isolated by filtration, or the reaction mixture can be carried forward directly to the next step.

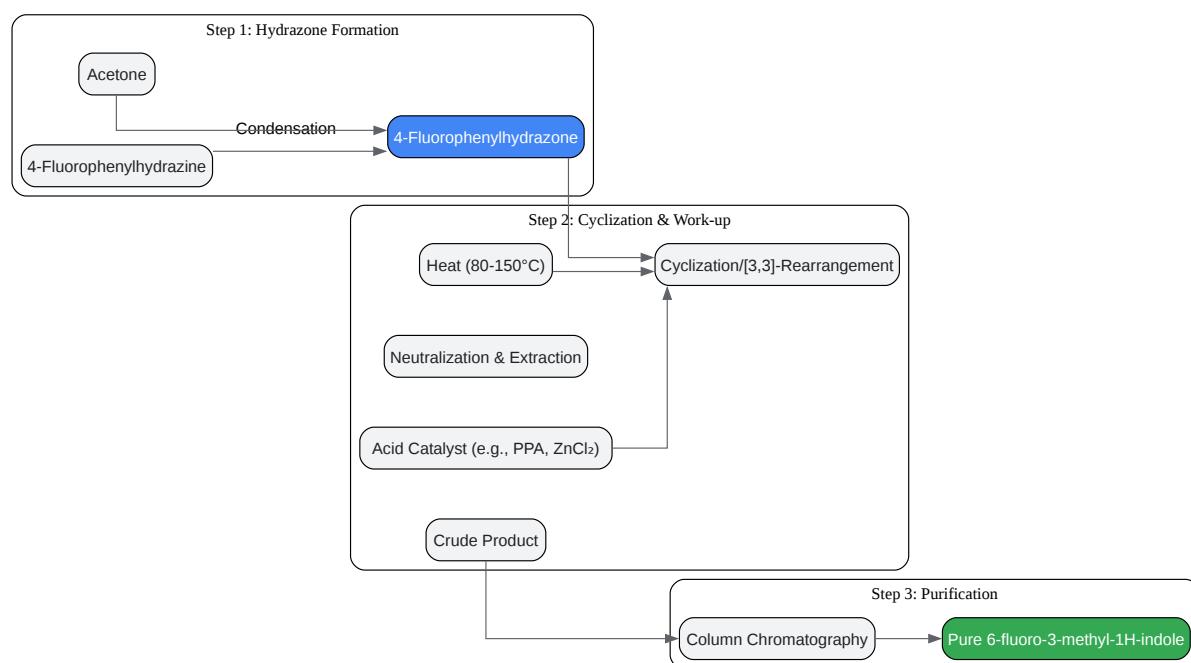
Step 2: Acid-Catalyzed Cyclization

- To the hydrazone from the previous step, add an acid catalyst. Common choices include polyphosphoric acid (PPA), sulfuric acid, or a Lewis acid like zinc chloride ($ZnCl_2$).^{[8][9]}
- Heat the reaction mixture, typically between 80-150 °C, for 1-4 hours. The choice of temperature and catalyst is crucial; stronger acids or higher temperatures can lead to side reactions or decomposition. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice water.
- Neutralize the mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is approximately 7-8.

Step 3: Work-up and Purification

- Extract the aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volume).
- Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate or magnesium sulfate.

- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- Purify the crude solid product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to afford pure **6-fluoro-3-methyl-1H-indole**.

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*Workflow for the Fischer Indole Synthesis of **6-fluoro-3-methyl-1H-indole**.*

Spectroscopic Characterization

Verification of the structure of the synthesized compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. Based on published data, the following spectral characteristics are expected for **6-fluoro-3-methyl-1H-indole**.^[4]

Nucleus	Chemical Shift (δ , ppm)	Multiplicity / Coupling Constant	Assignment (J, Hz)
^1H NMR (500 MHz, CDCl_3)	7.88	s	N-H
7.49	dd, $J = 8.6, 5.4$ Hz	H-4	
7.04	dd, $J = 9.7, 2.2$ Hz	H-7	
6.96	s	H-2	
6.91	td, $J = 9.6, 2.2$ Hz	H-5	
2.34	s	CH_3	
^{13}C NMR (125 MHz, CDCl_3)	161.10, 159.22 (d)	C-6 (C-F)	
136.29, 136.19 (d)	C-7a		
125.05	C-3a		
121.86	C-2		
119.65, 119.57 (d)	C-4		
111.96	C-3		
108.03, 107.83 (d)	C-5		
97.42, 97.21 (d)	C-7		
9.72	CH_3		
^{19}F NMR (470 MHz, CDCl_3)	-121.75	s	C6-F

Note: The splitting (d) observed in the ^{13}C NMR spectrum for carbons near the fluorine atom is due to C-F coupling.

Applications in Drug Discovery and Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry due to its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[\[10\]](#) The introduction of a fluorine atom can enhance biological activity by improving metabolic stability (blocking sites of oxidative metabolism) and increasing binding affinity through favorable electrostatic interactions.[\[1\]](#)

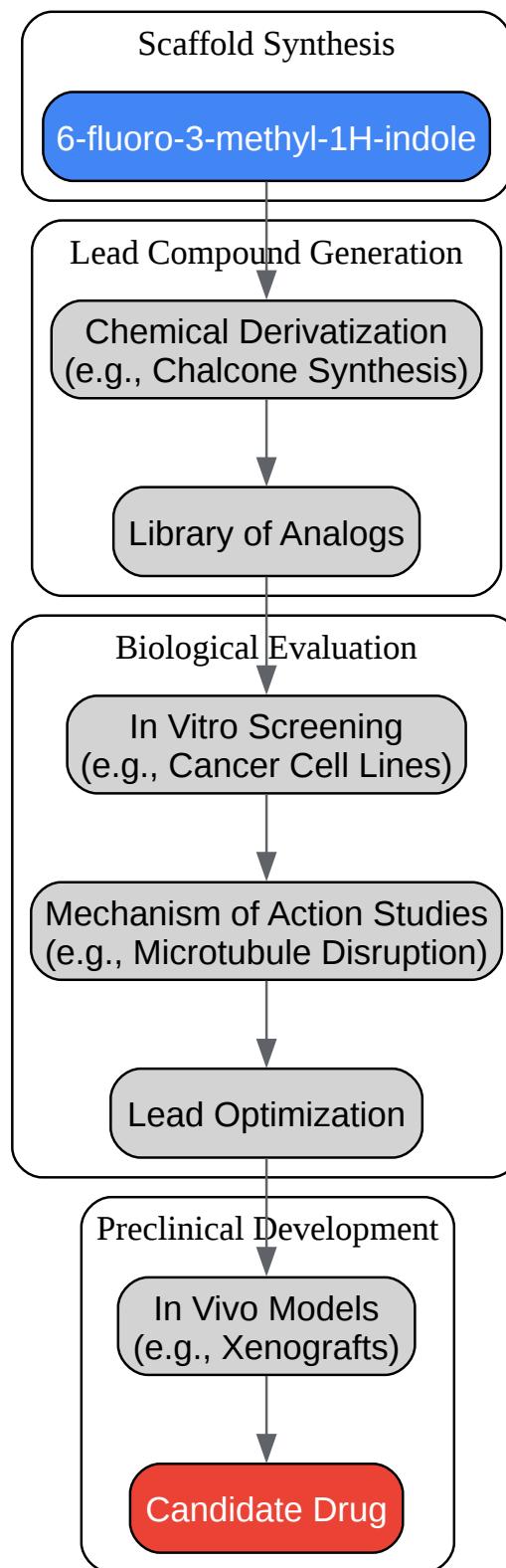
While direct biological studies on **6-fluoro-3-methyl-1H-indole** are limited, its utility is demonstrated through its incorporation into more complex molecules with significant therapeutic potential. A notable example is its use as a precursor for a novel class of indole-chalcone derivatives.

Case Study: Microtubule Targeting Anticancer Agents

A recent study highlighted the potent cytotoxic activity of (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (a derivative synthesized from **6-fluoro-3-methyl-1H-indole**) against metastatic colorectal cancer cells, including those resistant to the standard chemotherapeutic agent oxaliplatin.[\[11\]](#)

Mechanism of Action: This class of compounds was found to act as microtubule depolymerizing agents.[\[11\]](#) Microtubules are critical components of the cellular cytoskeleton, essential for cell division (mitosis), cell structure, and intracellular transport. By disrupting microtubule dynamics, these agents induce cell cycle arrest in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in cancer cells.[\[11\]](#) This mechanism is shared by highly successful anticancer drugs like the taxanes (e.g., paclitaxel) and vinca alkaloids.

The study demonstrated that the 6-fluoro substitution on the indole ring was a key contributor to the high potency of the lead compound, which exhibited activity in the single-digit nanomolar range against resistant cancer cell lines.[\[11\]](#) This underscores the value of **6-fluoro-3-methyl-1H-indole** as a key starting material for the development of next-generation oncology drugs.



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Drug discovery workflow utilizing the **6-fluoro-3-methyl-1H-indole** scaffold.

Safety and Handling

6-fluoro-3-methyl-1H-indole is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).
- Precautionary Measures: Standard laboratory safety protocols should be followed. This includes handling the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

6-fluoro-3-methyl-1H-indole is a synthetically accessible and valuable building block for medicinal chemistry and drug discovery. Its properties are well-defined by a melting point of 100-101 °C and distinct NMR spectral data. The classic Fischer indole synthesis provides a reliable route for its preparation. The demonstrated success of its derivatives as potent microtubule-targeting anticancer agents highlights the significant potential of this scaffold. For researchers and drug development professionals, **6-fluoro-3-methyl-1H-indole** offers a strategic entry point for creating novel, fluorinated therapeutics designed to address pressing medical needs, particularly in the field of oncology.

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